molecular formula C16H18N2O7 B14919486 4-acetyl-1-(2,2-dimethoxyethyl)-3-hydroxy-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one

4-acetyl-1-(2,2-dimethoxyethyl)-3-hydroxy-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B14919486
M. Wt: 350.32 g/mol
InChI Key: JZSDNJDDEVZUSN-UHFFFAOYSA-N
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Description

4-acetyl-1-(2,2-dimethoxyethyl)-3-hydroxy-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that includes an acetyl group, a dimethoxyethyl group, a hydroxy group, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetyl-1-(2,2-dimethoxyethyl)-3-hydroxy-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multiple steps. One common method includes the following steps:

    Formation of the Pyrrole Ring: The initial step involves the formation of the pyrrole ring through a condensation reaction between an aldehyde and an amine.

    Introduction of the Acetyl Group: The acetyl group is introduced through an acetylation reaction using acetic anhydride or acetyl chloride.

    Addition of the Dimethoxyethyl Group: The dimethoxyethyl group is added via an alkylation reaction using a suitable alkylating agent.

    Incorporation of the Hydroxy Group: The hydroxy group is introduced through a hydroxylation reaction, often using a hydroxylating agent such as hydrogen peroxide.

    Attachment of the Nitrophenyl Group: The nitrophenyl group is attached through a nitration reaction using nitric acid or a nitrating mixture.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-acetyl-1-(2,2-dimethoxyethyl)-3-hydroxy-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Hydrogen gas with a catalyst (e.g., palladium on carbon), sodium borohydride.

    Substitution: Various nucleophiles such as amines, alcohols, or thiols.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

4-acetyl-1-(2,2-dimethoxyethyl)-3-hydroxy-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-acetyl-1-(2,2-dimethoxyethyl)-3-hydroxy-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

4-acetyl-1-(2,2-dimethoxyethyl)-3-hydroxy-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one can be compared with other similar compounds, such as:

    4-acetyl-1-(2,2-dimethoxyethyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one: Lacks the nitro group, which may result in different chemical reactivity and biological activity.

    4-acetyl-1-(2,2-dimethoxyethyl)-3-hydroxy-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one: Contains a methyl group instead of a nitro group, leading to variations in its properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H18N2O7

Molecular Weight

350.32 g/mol

IUPAC Name

3-acetyl-1-(2,2-dimethoxyethyl)-4-hydroxy-2-(4-nitrophenyl)-2H-pyrrol-5-one

InChI

InChI=1S/C16H18N2O7/c1-9(19)13-14(10-4-6-11(7-5-10)18(22)23)17(16(21)15(13)20)8-12(24-2)25-3/h4-7,12,14,20H,8H2,1-3H3

InChI Key

JZSDNJDDEVZUSN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=O)N(C1C2=CC=C(C=C2)[N+](=O)[O-])CC(OC)OC)O

Origin of Product

United States

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